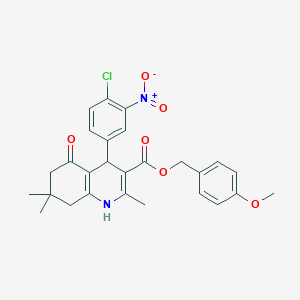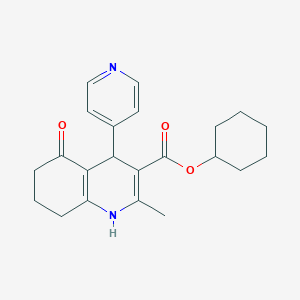amine oxalate](/img/structure/B5136663.png)
[2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate, also known as Tropisetron, is a selective serotonin 5-HT3 receptor antagonist. It is widely used in scientific research for its ability to inhibit the action of serotonin on the gastrointestinal tract and central nervous system.
作用机制
[2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate acts as a selective serotonin 5-HT3 receptor antagonist, blocking the action of serotonin on the gastrointestinal tract and central nervous system. This results in a decrease in the sensation of nausea and vomiting.
Biochemical and Physiological Effects:
[2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of serotonin in the gastrointestinal tract, resulting in a decrease in the sensation of nausea and vomiting. [2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate has also been shown to have an effect on the central nervous system, with studies indicating that it can improve cognitive function and memory.
实验室实验的优点和局限性
One of the main advantages of using [2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate in lab experiments is its ability to selectively block the action of serotonin on the gastrointestinal tract and central nervous system. This allows researchers to investigate the role of serotonin in various physiological and pathological conditions. However, one of the limitations of using [2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate is its potential to interact with other receptors and neurotransmitters, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for the use of [2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate in scientific research. One area of interest is the investigation of its potential use in the treatment of psychiatric disorders, such as depression and anxiety. [2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate has also been shown to have anti-inflammatory properties, which could make it a potential therapeutic agent for the treatment of inflammatory bowel disease. Additionally, the development of new [2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate analogs could lead to the discovery of more effective and selective serotonin 5-HT3 receptor antagonists.
合成方法
[2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate can be synthesized by reacting 2-(4-chloro-3-methylphenoxy)ethylamine with 2-methoxyethylchloride, followed by reacting the resulting product with oxalic acid. The final product obtained is [2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate.
科学研究应用
[2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate has been extensively used in scientific research for its ability to inhibit the action of serotonin on the gastrointestinal tract and central nervous system. It is commonly used as a research tool to investigate the role of serotonin in various physiological and pathological conditions. [2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate has been shown to be effective in the treatment of nausea and vomiting caused by chemotherapy, radiation therapy, and surgery.
属性
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2.C2H2O4/c1-10-9-11(3-4-12(10)13)16-8-6-14-5-7-15-2;3-1(4)2(5)6/h3-4,9,14H,5-8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIKWWBASANBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNCCOC)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5136614.png)
![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5136618.png)
![N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5136636.png)
![1-acetyl-4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5136645.png)
![5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5136652.png)


![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136673.png)

![2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B5136681.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5136688.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-6-carboxamide](/img/structure/B5136695.png)